molecular formula C13H19NO B13216013 3-methyl-N-(oxan-4-ylmethyl)aniline

3-methyl-N-(oxan-4-ylmethyl)aniline

Cat. No.: B13216013
M. Wt: 205.30 g/mol
InChI Key: KRZKGTOZKDOJHC-UHFFFAOYSA-N
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Description

3-methyl-N-(oxan-4-ylmethyl)aniline is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is also known by its IUPAC name, 3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)aniline . This compound is characterized by the presence of a methyl group attached to the aniline ring and an oxan-4-ylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(oxan-4-ylmethyl)aniline can be achieved through various methods. One common approach involves the reaction of 3-methylaniline with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained at around 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-methyl-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(oxan-4-ylmethyl)aniline is unique due to the specific positioning of the methyl group on the aniline ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-methyl-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C13H19NO/c1-11-3-2-4-13(9-11)14-10-12-5-7-15-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3

InChI Key

KRZKGTOZKDOJHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2CCOCC2

Origin of Product

United States

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